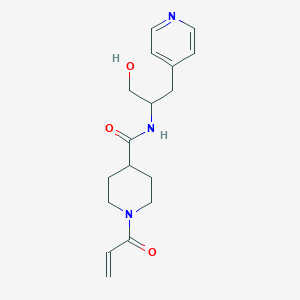
N-(4-乙酰氨基苯基)-6-氧代-1-(3-(三氟甲基)苄基)-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-acetamidophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions that may include the formation of amide bonds, the introduction of trifluoromethyl groups, and the construction of dihydropyridine rings. For instance, the synthesis of related compounds such as N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and α-haloketones, followed by cyclization and further functional group transformations . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction analysis, which provides information on the crystal system, lattice constants, and overall geometry . Additionally, computational methods like density functional theory (DFT) can predict geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These techniques would be essential in analyzing the molecular structure of "N-(4-acetamidophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide".
Chemical Reactions Analysis
The reactivity of a molecule can be explored through its interaction with various reagents and conditions. For example, the reaction of pyridine derivatives with hydrazine hydrate, formamide, and benzoyl isothiocyanate can lead to the formation of various heterocyclic structures . The chemical reactivity of the target compound could similarly be investigated to synthesize new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. For example, the crystal habit of a compound can significantly affect its biological properties, as seen with N-(4-trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, where different crystal forms exhibited varying analgesic activities . The physical and chemical properties of the target compound would need to be characterized through experimental studies to understand its potential applications.
科学研究应用
合成和荧光性质
研究集中在合成与给定化合物相关的衍生物并研究其荧光性质。例如,合成了 7H-苯并[de]-s-三唑并[5,1-a]异喹啉-7-酮的衍生物并评估了它们的荧光性质。化合物展示了作为聚酯纤维的荧光增白剂的潜力,表明在材料科学和纺织工程中的应用 (D. W. Rangnekar & G. Shenoy, 1987).
抗菌评估和对接研究
另一项研究合成了 3-(5-(2-氧化)-(4-取代苯氧基)-苯并[d][1,3,2]二氧杂磷杂环-5-基)-1H-四唑-1-基)噻吩-2-甲酰胺,并对其进行了抗菌评估和分子对接研究。这些发现突出了该化合物在开发新型抗菌剂方面的潜力 (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
化学酰亚胺化效应
已经研究了介质对化学酰亚胺化的影响,重点是聚酰胺酸转化为含有酰亚胺和异酰亚胺环的共聚物的动力学。这项研究与聚合物科学和材料工程相关,提供了对先进材料合成的见解 (M. Koton et al., 1984).
电化学氧化
已经开发了使用 4-乙酰氨基-2,2,6,6-四甲基哌啶-1-氧基(ACT)作为介质将醇和醛电化学氧化为羧酸的方法。该方法强调了该化合物在合成有机化学中的用途,特别是对敏感底物的氧化 (M. Rafiee et al., 2018).
新型聚酰胺和电致变色性质
制备了一系列具有类似于给定化合物的新型芳族聚酰胺,展示了优异的热稳定性和电致变色性质。此类研究表明该化合物与开发具有特定光学和电学性质的新材料有关 (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
属性
IUPAC Name |
N-(4-acetamidophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(29)26-18-6-8-19(9-7-18)27-21(31)16-5-10-20(30)28(13-16)12-15-3-2-4-17(11-15)22(23,24)25/h2-11,13H,12H2,1H3,(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOOUCIDVIHVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)

![Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2511297.png)





![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)